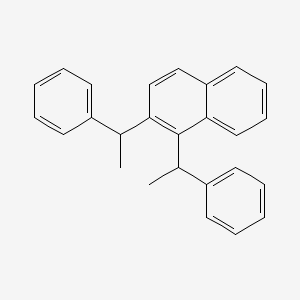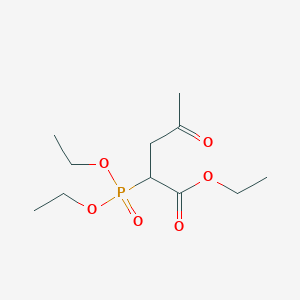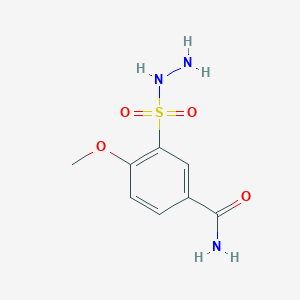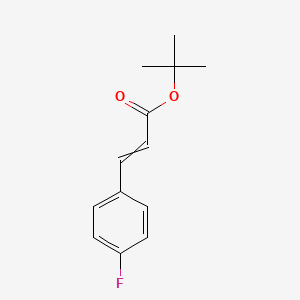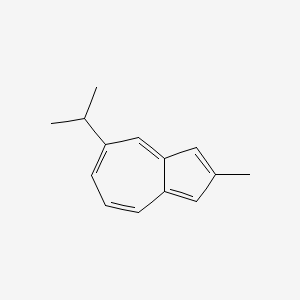
Azulene, 2-methyl-5-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azulene, 2-methyl-5-(1-methylethyl)-, is an aromatic hydrocarbon known for its distinctive blue color. It is an isomer of naphthalene and features a unique structure composed of fused five- and seven-membered rings. This compound is part of the azulene family, which has been studied for its interesting chemical and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azulene derivatives, including 2-methyl-5-(1-methylethyl)-azulene, often involves the functionalization of the azulene core. One common method is the direct C-H activation of azulene with aryl iodides using catalysts such as palladium or copper . Another approach involves the hydrolysis of 2-methoxyazulene to obtain 2-hydroxyazulene, which can then be further modified .
Industrial Production Methods
Industrial production methods for azulene derivatives typically involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific details of industrial production methods for 2-methyl-5-(1-methylethyl)-azulene are not widely documented, but they likely follow similar principles to those used for other azulene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Azulene, 2-methyl-5-(1-methylethyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated azulene derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the electron-rich five-membered ring.
Common Reagents and Conditions
Common reagents used in the reactions of azulene derivatives include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Palladium and copper catalysts are often used in C-H activation and cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted azulenes, quinones, and hydrogenated derivatives. These products can have different physical and chemical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Azulene, 2-methyl-5-(1-methylethyl)-, has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of skin disorders and as an anti-inflammatory agent
Wirkmechanismus
The mechanism of action of azulene, 2-methyl-5-(1-methylethyl)-, involves its interaction with various molecular targets and pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammation . Additionally, azulene derivatives can regulate the secretion of cytokines, proteins involved in immune signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vetivazulene: 4,8-dimethyl-2-isopropylazulene, found in vetiver oil.
Guaiazulene: 1,4-dimethyl-7-isopropylazulene, found in chamomile oil.
Chamazulene: Another azulene derivative with anti-inflammatory properties.
Uniqueness
Azulene, 2-methyl-5-(1-methylethyl)-, is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and isopropyl groups can affect the compound’s electronic properties and interactions with biological targets, making it distinct from other azulene derivatives .
Eigenschaften
CAS-Nummer |
114622-44-5 |
|---|---|
Molekularformel |
C14H16 |
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
2-methyl-5-propan-2-ylazulene |
InChI |
InChI=1S/C14H16/c1-10(2)12-5-4-6-13-7-11(3)8-14(13)9-12/h4-10H,1-3H3 |
InChI-Schlüssel |
NCYASJPJXZZJDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=CC=CC2=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



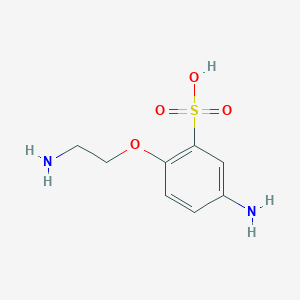
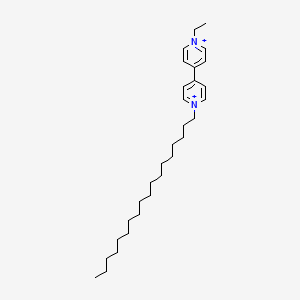

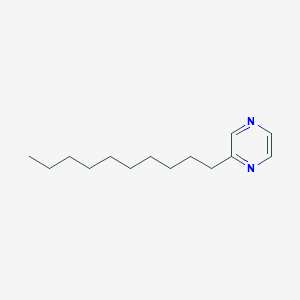
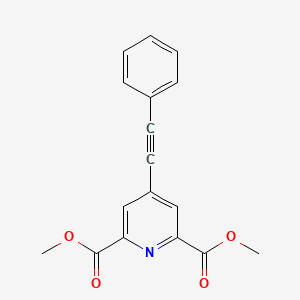
![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)


